Cas no 70977-71-8 (3-Amino-2-hydroxy-5-methylacetophenone)

3-Amino-2-hydroxy-5-methylacetophenone is a specialized organic compound featuring both amino and hydroxyl functional groups adjacent to a ketone moiety. This structure imparts unique reactivity, making it valuable as an intermediate in pharmaceutical and fine chemical synthesis. The presence of electron-donating groups enhances its utility in coupling reactions and heterocycle formation. Its crystalline form ensures consistent purity, while the methyl substitution improves stability under standard conditions. The compound is particularly suited for applications requiring selective functionalization, such as the development of bioactive molecules or advanced materials. Proper handling under inert conditions is recommended due to its sensitivity to oxidation.
3-Amino-2-hydroxy-5-methylacetophenone structure
70977-71-8 structure
商品名:3-Amino-2-hydroxy-5-methylacetophenone
CAS番号:70977-71-8
MF:C9H11NO2
メガワット:165.18914
CID:562277
PubChem ID:2756449

3-Amino-2-hydroxy-5-methylacetophenone 化学的及び物理的性質

名前と識別子

    • 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone
    • 1-(3-AMINO-2-HYDROXY-5-METHYL-PHENYL)-ETHANONE
    • 3-Amino-2-hydroxy-5-methylacetophenone
    • Ethanone,1-(3-amino-2-hydroxy-5-methylphenyl)-
    • 3-acetyl-2-hydroxy-5-methylaniline
    • 3-Amino-2-hydroxy-5-methyl-acetophenon
    • MFCD00798157
    • A9327
    • AC-6575
    • 70977-71-8
    • UFIFDZMJARCOCP-UHFFFAOYSA-N
    • 3-Amino-2-hydroxy-5-methyl acetophenone
    • DTXSID30373375
    • 1-(3-amino-2-hydroxy-5-methylphenyl)ethan-1-one
    • FT-0641319
    • AKOS006344946
    • 3'-Amino-2'-hydroxy-5'-methylacetophenone
    • SCHEMBL3661233
    • MDL: MFCD00798157
    • インチ: InChI=1S/C9H11NO2/c1-5-3-7(6(2)11)9(12)8(10)4-5/h3-4,12H,10H2,1-2H3
    • InChIKey: UFIFDZMJARCOCP-UHFFFAOYSA-N
    • ほほえんだ: CC1=CC(=C(C(=C1)N)O)C(=O)C

計算された属性

  • せいみつぶんしりょう: 165.07900
  • どういたいしつりょう: 165.078978594g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 12
  • 回転可能化学結合数: 1
  • 複雑さ: 181
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.5
  • トポロジー分子極性表面積: 63.3Ų

じっけんとくせい

  • PSA: 63.32000
  • LogP: 2.06660

3-Amino-2-hydroxy-5-methylacetophenone セキュリティ情報

3-Amino-2-hydroxy-5-methylacetophenone 税関データ

  • 税関コード:2922509090
  • 税関データ:

    中国税関コード:

    2922509090

    概要:

    2922509090.他のアミノアルコールフェノール類/アミノ酸フェノール類及び他の酸素含有アミノ化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:AB。最恵国関税:6.5%. 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき

    規制条件:

    A.入国貨物通関表
    B.出国貨物通関申告書

    検査検疫種別:

    R、輸入食品衛生監督検査
    S.輸出食品衛生監督検査

    要約:

    2922509090。他のアミノアルコールフェノール、アミノ酸フェノール、その他の酸素機能を有するアミノ化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

3-Amino-2-hydroxy-5-methylacetophenone 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
A296255-6.25g
3-Amino-2-hydroxy-5-methylacetophenone
70977-71-8
6.25g
$ 310.00 2022-06-08
TRC
A296255-1g
3-Amino-2-hydroxy-5-methylacetophenone
70977-71-8
1g
$ 95.00 2022-06-08
TRC
A296255-2.5g
3-Amino-2-hydroxy-5-methylacetophenone
70977-71-8
2.5g
$ 155.00 2022-06-08
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1620772-25g
1-(3-Amino-2-hydroxy-5-methylphenyl)ethan-1-one
70977-71-8 98%
25g
¥5386.00 2024-05-02
abcr
AB169289-5g
3-Amino-2-hydroxy-5-methyl acetophenone; .
70977-71-8
5g
€218.00 2024-04-16
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1620772-10g
1-(3-Amino-2-hydroxy-5-methylphenyl)ethan-1-one
70977-71-8 98%
10g
¥2016.00 2024-05-02
Alichem
A019114267-25g
1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone
70977-71-8 95%
25g
$452.88 2023-09-01
Ambeed
A672873-25g
1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone
70977-71-8 98%
25g
$496.0 2024-04-17
abcr
AB169289-10g
3-Amino-2-hydroxy-5-methyl acetophenone; .
70977-71-8
10g
€340.20 2024-04-16
abcr
AB169289-25g
3-Amino-2-hydroxy-5-methyl acetophenone; .
70977-71-8
25g
€666.20 2024-04-16

3-Amino-2-hydroxy-5-methylacetophenone 関連文献

3-Amino-2-hydroxy-5-methylacetophenoneに関する追加情報

3-Amino-2-hydroxy-5-methylacetophenone: A Comprehensive Overview

3-Amino-2-hydroxy-5-methylacetophenone, also known by its CAS number CAS No. 70977-71-8, is a versatile organic compound with significant applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound is characterized by its unique molecular structure, which combines an acetophenone moiety with amino and hydroxyl groups at specific positions, making it a valuable substrate for further chemical modifications and functionalization.

The molecular formula of 3-Amino-2-hydroxy-5-methylacetophenone is C₁₀H₁₁NO₃, and its molecular weight is approximately 195.19 g/mol. The compound exists as a white crystalline solid with a melting point of around 180°C and a boiling point of 340°C under standard conditions. Its solubility in water is moderate, but it exhibits excellent solubility in organic solvents such as dichloromethane, ethyl acetate, and ethanol, which makes it suitable for various synthetic procedures.

The synthesis of 3-Amino-2-hydroxy-5-methylacetophenone can be achieved through several methods, including the Friedländer synthesis, which involves the condensation of an aldehyde with an activated aromatic ring in the presence of ammonia or ammonium salts. Another approach involves the nucleophilic aromatic substitution reaction, where the amino group acts as a nucleophile attacking an activated aromatic ring. These methods have been optimized in recent studies to improve yield and purity, making them more efficient for large-scale production.

In terms of applications, 3-Amino-2-hydroxy-5-methylacetophenone has been extensively studied for its potential in drug development. Recent research has highlighted its role as a precursor for bioactive molecules with anti-inflammatory and antioxidant properties. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent inhibitory activity against COX-2 enzymes, making them promising candidates for pain management therapies.

Beyond pharmaceutical applications, 3-Amino-2-hydroxy-5-methylacetophenone has also found utility in the fragrance industry due to its pleasant aroma profile. Its ability to act as a precursor for complex aromatic compounds has made it a valuable ingredient in perfumery and flavoring agents. Additionally, this compound has been explored for its potential in materials science, particularly in the synthesis of advanced polymers and coatings with enhanced mechanical properties.

Recent advancements in green chemistry have led to the development of more sustainable methods for synthesizing 3-Amino-2-hydroxy-5-methylacetophenone. For example, researchers have successfully employed microwave-assisted synthesis to reduce reaction time and energy consumption while maintaining high yields. Such innovations align with global efforts to promote environmentally friendly chemical processes.

In conclusion, 3-Amino-2-hydroxy-5-methylacetophenone, with its unique chemical properties and diverse applications, continues to be a focal point in both academic research and industrial development. As new synthetic methods and applications emerge, this compound is poised to play an even more significant role in advancing modern chemistry and related fields.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:70977-71-8)3-Amino-2-hydroxy-5-methylacetophenone
A9327
清らかである:99%
はかる:25g
価格 ($):446.0